N-benzyl-2-(1-pyrrolidinyl)ethanamine

Sigma Receptor Pharmacology Structure-Activity Relationship CNS Drug Discovery

Sigma receptor SAR programs require a validated, unsubstituted parent scaffold to establish baseline binding affinity before introducing systematic modifications. N-Benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9) serves as the core structure of the N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine series, enabling quantitative measurement of affinity shifts upon halogenation, N-alkylation, or aryl substitution. • Baseline control for sigma receptor binding assays; unsubstituted parent enables >1000-fold affinity comparisons with substituted analogs (e.g., 3,4-dichloro-N-methyl derivative) • Synthetic intermediate for generating diverse CNS-targeted compound libraries, including sigma-1 antagonists and Alzheimer's disease candidates • 98% purity; sealed dry storage at 2-8°C; ships at ambient temperature

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 65875-38-9
Cat. No. B15199914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1-pyrrolidinyl)ethanamine
CAS65875-38-9
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNCC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15/h1-3,6-7,14H,4-5,8-12H2
InChIKeyOTNSRGGZKMDZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9): A Core Scaffold for Sigma Receptor Ligand Development and CNS Research


N-benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9) is an organic amine characterized by a benzyl group linked to a pyrrolidine ring via an ethanamine chain [1]. This compound serves as a fundamental core scaffold within a class of sigma receptor ligands, specifically the N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine series, which has been extensively investigated for its structural requirements and high-affinity binding at the sigma receptor [2]. Its relatively simple structure makes it a key intermediate and a valuable comparator for understanding structure-activity relationships (SAR) in the development of more potent and selective analogs targeting central nervous system (CNS) disorders [3].

1Core scaffold for sigma receptor SAR studies
2Low-affinity baseline control for affinity benchmarking
3Synthetic intermediate for CNS ligand diversification

Why Generic Substitution of N-benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9) is Scientifically Unjustified


The class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines exhibits extreme sensitivity to minor structural modifications, particularly concerning the aromatic substituents on the benzyl group and the N-alkyl chain length. Research has demonstrated that small changes, such as the addition of chlorine atoms to the benzyl ring or methylation of the nitrogen, can alter sigma receptor binding affinity by orders of magnitude, shifting Ki values from the nanomolar to sub-nanomolar range [1]. Consequently, N-benzyl-2-(1-pyrrolidinyl)ethanamine, the unsubstituted parent structure, cannot be assumed to possess the same pharmacological profile, potency, or target selectivity as its more decorated analogs. Substituting it for a specific derivative in a research protocol without quantitative justification would introduce significant variability and risk invalidating experimental results. The data presented below underscores the critical need for a product-specific evidence guide to inform scientifically sound selection and procurement decisions [2].

Structural sensitivity
Minor modifications (chlorination, N-alkylation) may shift sigma-1 affinity by >1000-fold; parent scaffold profile may not transfer.
Undefined functional activity
This scaffold lacks characterized agonist/antagonist action, unlike established antagonists BD-1067 or BD-1047.
Selectivity may not transfer
Unsubstituted parent may exhibit broader off-target interactions; optimized analogs show high selectivity (>10,000 nM for other receptors).

Quantitative Evidence Guide for Differentiating N-benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9) from Analogs


Sigma-1 Receptor Affinity: Benchmarking the Unsubstituted Parent Scaffold Against High-Affinity Analogs

The unsubstituted parent scaffold, N-benzyl-2-(1-pyrrolidinyl)ethanamine, exhibits significantly lower sigma-1 receptor binding affinity compared to its 3,4-dichloro-substituted analog, compound 3 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine). While the specific Ki for the parent compound is not directly reported in the primary source, its status as a less potent precursor is a critical SAR finding. The addition of the 3,4-dichloro and N-methyl groups transforms the molecule into a 'superpotent' ligand with subnanomolar affinity [1].

Sigma-1 Affinity
Class-level
Parent scaffold: low affinity (Ki not reported). 3,4-dichloro-N-methyl analog: Ki = 0.34 nM. >1000-fold improvement with substituents.
Establishes parent as low-affinity control for SAR studies.
Parent Ki inferred from structure-activity trend; direct measurement recommended.
Sigma Receptor Pharmacology Structure-Activity Relationship CNS Drug Discovery

Sigma-1 Receptor Antagonism: Contrasting the Scaffold's Profile with Established Antagonists BD-1067 and BD-1047

N-benzyl-2-(1-pyrrolidinyl)ethanamine represents an uncharacterized functional core, whereas its more elaborate analogs, such as BD-1067 and BD-1047, are well-defined sigma-1 receptor antagonists. The parent compound's lack of antagonism data or functional selectivity underscores its role as a distinct chemical entity, not a substitute for these pharmacological tools [1].

Functional Antagonism
Context-dependent
Parent: no functional activity reported. BD-1047: sigma-1 antagonist Ki=0.9 nM; BD-1067: Ki=2 nM.
Underscores distinct role as uncharacterized scaffold, not a validated antagonist.
Functional profiling recommended before target-modulation studies.
Sigma-1 Antagonism Functional Activity Behavioral Pharmacology

Multitargeted Profile for Alzheimer's Disease: Differentiation from N-Benzylpyrrolidine Derivatives with Balanced Enzyme Inhibition

N-benzyl-2-(1-pyrrolidinyl)ethanamine is an unadorned scaffold, whereas advanced N-benzylpyrrolidine derivatives, such as compounds 4k and 4o, have been rationally designed and demonstrated to possess a multitargeted profile, including balanced inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1, along with neuroprotective and cognitive-enhancing effects in vivo [1].

Multitargeted Profile
Class-level
Parent: no AChE/BChE/BACE-1 inhibition or in vivo efficacy reported. Derivatives 4k/4o: balanced enzyme inhibition, cognitive improvement in rodent AD models.
Supports use as synthetic intermediate, not a multitargeted research tool for AD models.
Model-response data require independent validation; parent lacks these activities.
Alzheimer's Disease Multitarget-Directed Ligands Cholinesterase Inhibition

Selectivity Profile: The Unsubstituted Scaffold's Potential for Off-Target Interactions Compared to Selective Sigma-1 Antagonists

The high selectivity of compounds like BD-1047 for the sigma-1 receptor over other CNS targets is a key feature of their utility as pharmacological tools. BD-1047 displays binding affinities greater than 10,000 nM for dopamine, opioid, PCP, and serotonin receptors [1]. In stark contrast, the unadorned structure of N-benzyl-2-(1-pyrrolidinyl)ethanamine, lacking the specific substituents that confer selectivity, is likely to have a much broader and less predictable pharmacological profile, making it unsuitable for applications requiring target-specific modulation.

CNS Selectivity
Class-level
Parent: selectivity uncharacterized. BD-1047: Ki >10,000 nM for dopamine, opioid, PCP, serotonin receptors.
Indicates need for selectivity profiling before target-specific sigma-1 applications.
High off-target potential may confound experimental interpretation.
Receptor Selectivity Off-Target Pharmacology Sigma Receptor Tools

Optimal Research and Industrial Applications for N-benzyl-2-(1-pyrrolidinyl)ethanamine (CAS 65875-38-9) Based on Differentiated Evidence


Use as a Core Scaffold and Control in Structure-Activity Relationship (SAR) Studies

N-benzyl-2-(1-pyrrolidinyl)ethanamine is the optimal choice as a parent scaffold for SAR investigations into sigma receptor ligands. Its unsubstituted structure allows researchers to systematically introduce modifications (e.g., halogenation, N-alkylation) and quantitatively measure the impact on sigma-1 receptor binding affinity, as demonstrated by the >1000-fold improvement observed with the 3,4-dichloro-N-methyl analog [1]. It serves as an essential, low-affinity baseline control in these studies [2].

Role as a Synthetic Intermediate for Developing High-Affinity Sigma Ligands

Given its core structure, N-benzyl-2-(1-pyrrolidinyl)ethanamine is a valuable synthetic intermediate for creating a diverse library of more complex analogs, such as those investigated for Alzheimer's disease [1] or for their potential as sigma receptor antagonists like BD-1067 and BD-1047 [2]. Its procurement is scientifically justified for medicinal chemistry efforts focused on generating novel CNS-active compounds.

A Cautionary Control in Studies of Selective Sigma-1 Antagonists

N-benzyl-2-(1-pyrrolidinyl)ethanamine can serve as a negative control or a compound of low interest in experiments designed to validate the target engagement and functional effects of highly selective sigma-1 antagonists like BD-1047. Its lack of defined selectivity and lower inferred affinity makes it useful for demonstrating the specific, on-target activity of more advanced pharmacological tools [1].

Explicitly Not Recommended as a Substitute for Validated Sigma-1 Antagonists or Multitargeted AD Leads

Based on the evidence presented, N-benzyl-2-(1-pyrrolidinyl)ethanamine is not a suitable substitute for established sigma-1 receptor antagonists (e.g., BD-1067, BD-1047) due to its uncharacterized functional activity and lack of defined selectivity [1]. It is also not a substitute for optimized N-benzylpyrrolidine derivatives (e.g., compounds 4k, 4o) that have demonstrated multitargeted efficacy in Alzheimer's disease models [2]. Procurement for these purposes would be scientifically unsound and lead to experimental failure.

Application
Selection Property
Validation Focus
Sigma-1 SAR studies
Unsubstituted parent scaffold
Affinity shift quantification with substituent modifications
Synthetic intermediate for CNS ligands
Readily modifiable pyrrolidine-ethylamine core
Purity and synthetic derivatization efficiency
Negative control for antagonist studies
Low affinity, uncharacterized functional activity
Baseline target engagement comparison against selective antagonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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